(1Z)-1-[(4-methoxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
Description
This compound belongs to the pyrrolo[3,2,1-ij]quinoline class, characterized by a fused tricyclic scaffold with a pyrrolidine ring and a quinoline moiety. The (1Z)-configuration indicates a specific stereochemistry at the imino group, which is substituted with a 4-methoxyphenyl ring. The 4,4,6-trimethyl substituents on the pyrrolidine and quinoline rings enhance steric bulk and influence electronic properties.
Properties
Molecular Formula |
C21H22N2O2 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)imino-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one |
InChI |
InChI=1S/C21H22N2O2/c1-13-12-21(2,3)23-19-16(13)6-5-7-17(19)18(20(23)24)22-14-8-10-15(25-4)11-9-14/h5-11,13H,12H2,1-4H3 |
InChI Key |
OMBTWUORMCVDFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C3=C1C=CC=C3C(=NC4=CC=C(C=C4)OC)C2=O)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-[(4-methoxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrroloquinoline core, followed by the introduction of the methoxyphenyl group through a series of substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1Z)-1-[(4-methoxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives.
Scientific Research Applications
(1Z)-1-[(4-methoxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (1Z)-1-[(4-methoxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key analogs share the pyrrolo[3,2,1-ij]quinoline core but differ in substituents, which critically modulate properties:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in the target compound may enhance solubility and π-π stacking compared to halogenated analogs (e.g., 4-chlorophenyl in or fluoro in ), which prioritize lipophilicity and metabolic stability.
- Heterocyclic Modifications : Thioxothiazolidin-4-one derivatives (e.g., compound 12m ) introduce sulfur-based functional groups, enabling disulfide bond formation or interactions with cysteine residues in biological targets.
Biological Activity
(1Z)-1-[(4-methoxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest diverse biological activities that warrant detailed exploration.
Structural Features
The compound is characterized by:
- A pyrroloquinoline core , which is known for its pharmacological properties.
- A methoxyphenyl substituent , which may enhance its biological activity through various mechanisms.
Biological Activities
Research indicates that compounds with similar structures often exhibit notable biological activities. The following table summarizes some of the potential biological activities associated with related compounds:
| Compound Type | Structural Features | Biological Activity |
|---|---|---|
| 4-Methoxyquinoline | Contains methoxy group; quinoline core | Antimicrobial |
| Pyrroloquinoline | Similar core structure; variations in side chains | Anticancer |
| 5-Methylpyrrole | Related heterocyclic structure | Neuroprotective |
The specific combination of the methoxyphenyl group and the pyrroloquinoline framework in (1Z)-1-[(4-methoxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one may confer unique pharmacological properties that differ from other similar compounds.
The mechanism of action for this compound involves interactions with biological targets. The presence of the imino group allows for hydrogen bonding with biological molecules, while the pyrroloquinoline core can interact with various enzymes and receptors. These interactions can modulate critical biological pathways, leading to the observed pharmacological effects.
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds:
- Antimicrobial Activity : Research on quinolone derivatives has shown significant antimicrobial properties against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications for (1Z)-1-[(4-methoxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one in treating infections .
- Anticancer Properties : Compounds within the pyrroloquinoline class have demonstrated anticancer activity in vitro. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
- Neuroprotective Effects : Related structures have been studied for their neuroprotective effects in models of neurodegenerative diseases. The ability to cross the blood-brain barrier and modulate neuroinflammatory responses is a promising area for future research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
